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molecular formula C9H6ClFO2S2 B1304791 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 404964-34-7

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No. B1304791
M. Wt: 264.7 g/mol
InChI Key: ZPXXCKVUFYURAU-UHFFFAOYSA-N
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Patent
US09233946B2

Procedure details

A mixture of 5-fluoro-3-methylbenzothiophene-2-sulfonic acid (230 mg, 0.93 mmol) in POCl3 (5 mL) was heated at 60° C. over night. The POCl3 was evaporated and the crude product was dissolved in CH2Cl2 and washed with water. The organic phase was dried and evaporated to give 0.23 g (93%) of the title compound.
Name
5-fluoro-3-methylbenzothiophene-2-sulfonic acid
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([S:10](O)(=[O:12])=[O:11])=[C:7]([CH3:14])[C:6]=2[CH:15]=1.O=P(Cl)(Cl)[Cl:18]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([S:10]([Cl:18])(=[O:12])=[O:11])=[C:7]([CH3:14])[C:6]=2[CH:15]=1

Inputs

Step One
Name
5-fluoro-3-methylbenzothiophene-2-sulfonic acid
Quantity
230 mg
Type
reactant
Smiles
FC=1C=CC2=C(C(=C(S2)S(=O)(=O)O)C)C1
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The POCl3 was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C(=C(S2)S(=O)(=O)Cl)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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